An In-depth Technical Guide to the Chemical Properties of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
An In-depth Technical Guide to the Chemical Properties of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
Introduction
The thiopyrano[4,3-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, with numerous derivatives investigated for their potential as therapeutic agents, notably as kinase inhibitors in oncology.[1] This guide focuses on the fundamental chemical properties of a core, yet underexplored, member of this family: 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol. While direct experimental data for this specific molecule is sparse in publicly accessible literature, its chemical behavior can be expertly inferred from the well-established chemistry of its constituent functional groups—the 2-mercaptopyrimidin-4-ol moiety and the tetrahydrothiopyran ring—and from studies of its close analogues.
This document serves as a technical primer for researchers, scientists, and drug development professionals, providing insights into the molecule's structure, potential synthesis, tautomeric nature, reactivity, and prospective applications. By grounding our analysis in the principles of heterocyclic chemistry, we aim to provide a robust and predictive overview that can guide future research and exploitation of this promising scaffold.
Molecular Structure and Physicochemical Properties
The core structure of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol consists of a pyrimidine ring fused with a tetrahydrothiopyran ring. The pyrimidine ring is substituted with a sulfanyl (thiol, -SH) group at position 2 and a hydroxyl (-OH) group at position 4.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C8H8N2O S2 | Elemental composition |
| Molecular Weight | 216.29 g/mol | Based on molecular formula |
| pKa | ~7-8 (thiol), ~9-10 (hydroxyl) | Analogy to 2-mercaptopyrimidine and pyrimidin-4-ol. The thiol pKa is expected to be lower than aliphatic thiols due to the electron-withdrawing nature of the pyrimidine ring. |
| Solubility | Low in water, soluble in polar aprotic solvents (e.g., DMSO, DMF) | The presence of H-bond donors (-OH, -SH, N-H in tautomers) suggests some polar character, but the fused ring system is largely nonpolar. |
| Appearance | Likely a solid at room temperature | High molecular weight and potential for intermolecular hydrogen bonding. |
Tautomerism: A Critical Chemical Feature
A paramount chemical property of this molecule is its capacity to exist in multiple tautomeric forms. The 2-mercaptopyrimidin-4-ol core is known for its complex thione-thiol and keto-enol equilibria.[2][3][4] The relative stability of these tautomers is highly dependent on the physical state (solid, gas) and the solvent environment.[2][3]
The primary tautomeric equilibria involve proton transfer between the exocyclic oxygen/sulfur and the ring nitrogen atoms.
Based on studies of simpler 2-mercaptopyrimidines, the thiol form is generally more stable in the gas phase, while the thione form is favored in polar solvents due to better solvation and intermolecular hydrogen bonding.[2][3] The keto-enol equilibrium of the 4-hydroxy-pyrimidine part similarly favors the keto (pyrimidinone) form in most solvents.[4] Consequently, in polar media such as DMSO or water, the thione-keto tautomer (D) is expected to be the predominant species. The presence of these different tautomers can lead to complex spectroscopic data (e.g., multiple signals in NMR) and diverse reactivity.
Proposed Synthesis
While a specific synthesis for 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol is not documented, a plausible and efficient route can be designed based on established methods for constructing fused pyrimidine systems.[5][6] A logical approach would be a variation of the Gould-Jacobs reaction, starting from a suitably functionalized tetrahydrothiopyran.
Experimental Protocol: Proposed Synthesis
-
Step 1: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. This starting material can be prepared via a Dieckmann condensation of an appropriate acyclic precursor.
-
Step 2: Condensation with Thiourea. The β-ketoester from Step 1 is reacted with thiourea in the presence of a base (e.g., sodium ethoxide in ethanol). This one-pot reaction involves the initial formation of a thiouronium salt followed by intramolecular cyclization and dehydration to form the target pyrimidine ring.
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add thiourea (1.0 equivalent).
-
Stir the mixture until the thiourea dissolves.
-
Add a solution of ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (1.0 equivalent) in ethanol dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
The resulting precipitate, the target compound, can be collected by filtration, washed with cold ethanol and water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.
-
Chemical Reactivity and Stability
The reactivity of this molecule is dictated by its functional groups and the predominant tautomeric forms.
Reactions at the Sulfanyl/Thione Group
The sulfur atom, whether in the thiol or thione form, is highly nucleophilic.[7][8] This makes it susceptible to a variety of electrophilic reactions.
-
S-Alkylation: In the presence of a base, the thiol/thione group can be readily deprotonated to form a thiolate anion, which is an excellent nucleophile. Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) will yield the corresponding 2-(alkylthio) derivatives. This is a common strategy for modifying this position in related heterocyclic systems.
-
Oxidation: Thiols are easily oxidized.[9] Mild oxidizing agents (e.g., iodine, air in the presence of base) can lead to the formation of a disulfide-bridged dimer. Stronger oxidizing agents (e.g., hydrogen peroxide, m-CPBA) can oxidize the sulfur to a sulfonic acid (-SO3H). The sulfur atom in the thiopyran ring can also be oxidized to a sulfoxide or a sulfone under appropriate conditions.
-
Michael Addition: As a strong nucleophile, the thiolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.[7]
Reactions at the Hydroxyl/Keto Group
The reactivity at this position depends on whether it exists as the enol (hydroxyl) or the keto (pyrimidinone) tautomer.
-
O-Alkylation/Acylation: The hydroxyl group of the enol tautomer can be alkylated or acylated, though this may compete with the more nucleophilic sulfur.
-
Halogenation: The pyrimidinone can be converted to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).[5] The resulting 4-chloro-thiopyrano[4,3-d]pyrimidine is a highly valuable intermediate, as the chlorine atom can be readily displaced by various nucleophiles (amines, alcohols, thiols) in SNAr reactions to build molecular diversity. This is a key strategy used in the synthesis of many biologically active analogues.[1]
Potential Applications in Drug Discovery
The thiopyrano[4,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry. Numerous derivatives, particularly those with substitutions at the 2 and 4 positions, have been synthesized and evaluated for their biological activities.
-
Kinase Inhibition: A significant body of research has demonstrated that 4-amino substituted thiopyrano[4,3-d]pyrimidines are potent inhibitors of phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial targets in cancer therapy.[1] The core structure of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol serves as the foundational template for these inhibitors.
-
Anticancer Agents: By extension, derivatives have shown promising cytotoxicity against a range of cancer cell lines.[10] The ability to easily functionalize the 2 and 4 positions allows for the optimization of structure-activity relationships (SAR) to improve potency and selectivity.[5]
The subject molecule of this guide is a key starting material or intermediate for accessing these more complex and biologically active derivatives. Its synthesis and the subsequent derivatization of its thiol and hydroxyl groups are critical steps in the exploration of this chemical space for new drug candidates.
Conclusion
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol represents a foundational molecule within a therapeutically significant class of heterocyclic compounds. While direct experimental characterization is lacking, a comprehensive understanding of its chemical properties can be achieved through the lens of established chemical principles. Its rich tautomeric nature and the high reactivity of its sulfanyl and hydroxyl functionalities make it a versatile platform for chemical synthesis. The insights provided in this guide—from its proposed synthesis to its predicted reactivity and central role as a precursor to potent kinase inhibitors—underscore its importance and potential for future research in medicinal chemistry and drug development.
References
- Unknown. (n.d.). Reactions of Thiols. ResearchGate.
-
Ashalatha, B. V., Narayana, B., Vijaya Raj, K. K., & Suchetha Kumari, N. (2007). Synthesis of some new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[7]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. European Journal of Medicinal Chemistry, 42(5), 719–728.
- Unknown. (2025). A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. ResearchGate.
- Unknown. (n.d.). STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS.
- Unknown. (2006). Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine in the gas phase and in aqueous solution: a combined Monte Carlo and quantum mechanics study. PubMed.
- Unknown. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate.
-
Unknown. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Retrieved from a relevant scientific publication database.
- Unknown. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv.
- Unknown. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. PMC.
- Unknown. (n.d.). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid.
-
Pharmaffiliates. (n.d.). 7-Nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Retrieved from [Link]
-
Unknown. (n.d.). A Microwave-Enhanced Synthesis and Biological Evaluation of N-Aryl-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidin-4-amines. SciELO. Retrieved from a relevant scientific publication database.
- Unknown. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI.
-
Unknown. (2025). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. Retrieved from a relevant scientific publication database.
- Unknown. (n.d.). Synthesis of 6-substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones and 2-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-ones. ResearchGate.
- Unknown. (2021). Reactions of Thiols. Chemistry Steps.
-
National Center for Biotechnology Information. (n.d.). 2-Mercaptopyrimidine. PubChem. Retrieved from [Link]
-
NextSDS. (n.d.). 7,8-Dihydro-5H-thiopyrano[4,3-d]pyriMidine-2,4-diol. Retrieved from [Link]
-
NextSDS. (n.d.). 7,8-Dihydro-4-methyl-5H-thiopyrano[4,3-d]pyrimidin-2-amine. Retrieved from [Link]
Sources
- 1. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold [mdpi.com]
- 2. Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine in the gas phase and in aqueous solution: a combined Monte Carlo and quantum mechanics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of some new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol | 7400-05-7 [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
